Cas no 2228587-67-3 (1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol)

1-(1-Methyl-1H-indol-2-yl)methylcyclopropan-1-ol is a cyclopropane-substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure combines a 1-methylindole core with a hydroxymethylcyclopropyl moiety, offering unique steric and electronic properties. The cyclopropane ring introduces strain, which can enhance reactivity or modulate biological activity, while the hydroxyl group provides a handle for further functionalization. This compound may serve as a versatile intermediate in the development of pharmaceuticals, agrochemicals, or materials science. Its rigid framework and functional group compatibility make it suitable for exploring structure-activity relationships or as a building block in complex molecule synthesis.
1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol structure
2228587-67-3 structure
Product Name:1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol
CAS No:2228587-67-3
MF:C13H15NO
MW:201.264303445816
CID:6422303
PubChem ID:165876164
Update Time:2025-05-27

1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol
    • 2228587-67-3
    • EN300-1738406
    • 1-[(1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C13H15NO/c1-14-11(9-13(15)6-7-13)8-10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3
    • InChI Key: YGOXMCUJDQBIED-UHFFFAOYSA-N
    • SMILES: OC1(CC2=CC3C=CC=CC=3N2C)CC1

Computed Properties

  • Exact Mass: 201.115364102g/mol
  • Monoisotopic Mass: 201.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 25.2Ų

1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol Pricemore >>

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Additional information on 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol

Research Brief on 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol (CAS: 2228587-67-3): Recent Advances and Applications

The compound 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol (CAS: 2228587-67-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol as a key intermediate in the synthesis of novel indole-based therapeutics. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The incorporation of a cyclopropane ring into the indole scaffold, as seen in this compound, has been shown to enhance metabolic stability and bioavailability, making it a promising candidate for further development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol, emphasizing its efficient production via palladium-catalyzed cross-coupling reactions. The researchers reported a high yield (85%) and excellent purity, which is critical for scaling up production for preclinical studies. Additionally, the study identified optimal conditions for the stabilization of the cyclopropane moiety, addressing previous challenges related to its reactivity.

In terms of biological activity, preliminary in vitro assays have demonstrated that 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol exhibits moderate inhibitory effects on specific kinase targets implicated in cancer cell proliferation. For instance, a recent screening against a panel of 50 kinases revealed selective inhibition of the JAK2/STAT3 pathway, which is often dysregulated in hematological malignancies. These findings suggest potential applications in targeted cancer therapy, though further in vivo validation is required.

Another area of interest is the compound's potential as a neuroprotective agent. A 2022 study in ACS Chemical Neuroscience reported that derivatives of 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol could modulate glutamate receptor activity, reducing excitotoxicity in neuronal cells. This property positions the compound as a candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. However, the exact mechanism of action remains under investigation.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol. Recent pharmacokinetic studies in rodent models indicated rapid clearance and limited oral bioavailability, necessitating structural modifications or formulation strategies to improve its drug-like properties. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.

In conclusion, 1-(1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol (CAS: 2228587-67-3) represents a versatile scaffold with significant potential in medicinal chemistry. Ongoing research aims to elucidate its full therapeutic spectrum and overcome existing challenges in drug development. Future directions include structure-activity relationship (SAR) studies and collaborative efforts to advance the compound into clinical trials.

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